硼酸锶

描述

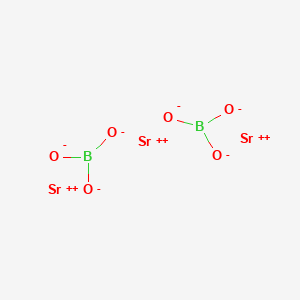

Strontium borate is an inorganic compound with the molecular formula B2O6Sr3 . It appears as a crystalline black powder at room temperature . Upon closer examination, it reveals slightly translucent dark red crystals capable of scratching quartz .

Synthesis Analysis

Strontium-doped borate glasses have been synthesized using the melt-quenching technique . The strontium (Sr) effects on the physical, structural, optical, and radiation protection competence of glassy samples with chemical composition (60-y)B2O3-20ZnO-10Li2O-10PbO-ySrO: 0 ≤ y ≤ 25 mol% have been investigated .Molecular Structure Analysis

The molecular structure of strontium borate is complex. The boron atom’s coordination number (CN) changes from 3 [BO3] to 4 [BO4], forming numerous B-groups including di-borate, tri-borate, and tetra-borate molecular configurations . The density-driven molar volume is suitable for the evaluation of structural data .Chemical Reactions Analysis

The chemical reactions involving strontium borate are complex and depend on various factors. For instance, the borate-rich glasses exhibited a stronger luminescence due to Ce3+, indicating a higher fraction of BO3/2 ring and larger cavity .Physical And Chemical Properties Analysis

Strontium borate has an average mass of 380.478 Da . The density of the samples varied from 3.2824 to 3.8717 g/cm3, and molar volume varied from 25.396 to 23.698 cm3/mol . The optical-band-gap energy changed from 2.79 to 2.91 eV .科学研究应用

辐射探测和发光

硼酸锶,特别是当掺杂了 Dy 或 Eu 等元素时,由于其组织等效特性,在电离辐射探测中很有效。通过溶胶-凝胶法等方法制备的这些化合物表现出显着的热致发光和放射致发光特性,可用于辐射探测应用 (Santiago 等,2011)。类似地,Eu2+ 掺杂的硼酸锶玻璃表现出增强的发光,使其适用于光学应用 (Huang 等,2008)。

骨组织工程的生物活性玻璃支架

掺杂锶的硼酸盐基生物活性玻璃支架在骨组织工程中很有前景。这些支架显示出调节硼释放和增强生物活性的潜力,这对于骨再生至关重要 (Yin 等,2018); (Pan 等,2010)。

光学性质和非线性光学

硼酸锶的光学性质非常重要。某些硼酸锶在掺杂了 Eu 或 Sm 等元素后,表现出独特的光学性质,包括发光和非线性光学行为,可用于光子学和光电子学 (Meng 等,2014); (Song 等,2009)。

晶体结构和热学性质

对硼酸锶的晶体结构和热学性质的研究提供了对其各向异性热膨胀和结构复杂性的见解。这些知识对于它们在材料科学和技术中的应用至关重要 (Tang 等,2008); (Filatov 等,2016)。

力学性质

探索硼酸锶的力学性质,例如纳米棒形式,对于它们在各种工程应用中的潜在用途至关重要。这些研究通常涉及创新的合成方法和表征技术 (Li 等,2011)。

多色可调发射

在不同基质中掺杂了 Eu 离子硼酸锶已显示出多色可调发射,这对于显示技术和照明应用非常重要 (Zheng 等,2020)。

安全和危害

未来方向

The future directions of strontium borate research are promising. Crystalline borate materials exhibit numerous interesting physical properties, which make them promising for further practical applications . More specifically, increasing the strontium concentration within the borate-based glass network amplified the release of Si4+ and Ca2+ ions while significantly reducing the release of B3+ ions .

属性

IUPAC Name |

tristrontium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSYCBFBTCINRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium borate | |

CAS RN |

13703-86-1, 37228-07-2 | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, strontium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037228072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)